Ammonium trifluoromethanesulfonate

概要

説明

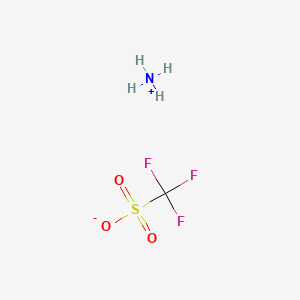

Ammonium trifluoromethanesulfonate is a white crystalline solid that is highly soluble in water. It is known for its thermal stability and is widely used in various fields such as catalysis, batteries, and organic synthesis . The compound has the molecular formula CF₃SO₃NH₄ and a molecular weight of 167.11 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with ammonia. The reaction typically takes place in an aqueous medium, and the product is obtained by crystallization. The reaction can be represented as follows:

CF3SO3H+NH3→CF3SO3NH4

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and pH to facilitate the crystallization of the compound .

化学反応の分析

Thermal Decomposition

Ammonium trifluoromethanesulfonate undergoes decomposition at elevated temperatures. According to stability studies:

-

Primary Decomposition Products : Hydrogen fluoride (HF), sulfur oxides (SOₓ), ammonia (NH₃), and carbon oxides (COₓ) .

This decomposition is non-hazardous under normal conditions but requires controlled environments to avoid toxic gas release.

Hydrolysis and Moisture Sensitivity

While stable under anhydrous conditions:

-

Hygroscopicity : Rapidly absorbs moisture, necessitating storage in dry environments .

-

Hydrolysis : No direct hydrolysis data exists for NH₄CF₃SO₃, but related technetium triflate complexes hydrolyze in moist air to form oxo-bridged polymers . For NH₄CF₃SO₃, prolonged exposure to water may lead to gradual decomposition.

Incompatibilities

-

Strong Oxidizing Agents : Reactivity with oxidizers could lead to uncontrolled exothermic reactions, though specific hazardous reactions are not documented .

-

Moisture and Air : Exposure accelerates decomposition or side reactions .

Key Stability and Reactivity Data

| Property/Condition | Observation | Reference |

|---|---|---|

| Thermal Stability | Stable up to 300°C | |

| Hygroscopicity | High; requires desiccated storage | |

| Reaction with Epoxides | Forms amino alcohols via neutralization |

科学的研究の応用

Ammonium trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst and reagent in various organic synthesis reactions.

Biology: It is used in the preparation of polymer electrolyte films for biological sensors.

Medicine: It is explored for use in drug delivery systems due to its stability and solubility.

Industry: It is used in the production of batteries, particularly as an electrolyte additive to enhance performance

作用機序

The mechanism of action of ammonium trifluoromethanesulfonate involves its ability to act as a source of the triflate anion (CF₃SO₃⁻). This anion is highly stable and can participate in various chemical reactions, particularly nucleophilic substitution. In battery applications, the compound enhances ionic conductivity and stability by interacting with other electrolyte components .

類似化合物との比較

- Sodium Trifluoromethanesulfonate (CF₃SO₃Na)

- Potassium Trifluoromethanesulfonate (CF₃SO₃K)

- Lithium Trifluoromethanesulfonate (CF₃SO₃Li)

Comparison: Ammonium trifluoromethanesulfonate is unique due to its high solubility in water and its thermal stability. Compared to its sodium, potassium, and lithium counterparts, it is more suitable for applications requiring high solubility and stability. Additionally, the ammonium ion (NH₄⁺) can participate in hydrogen bonding, which can be advantageous in certain chemical and biological applications .

生物活性

Ammonium trifluoromethanesulfonate (ATFS), with the chemical formula , is an inorganic compound that has garnered attention for its unique properties and potential applications in various fields, including catalysis and energy storage. This article delves into the biological activity of ATFS, exploring its mechanisms, interactions with biological systems, and relevant case studies.

ATFS is a salt formed from trifluoromethanesulfonic acid and ammonium hydroxide. It is characterized by:

- High solubility in polar solvents.

- Strong acidity , acting as a Brønsted-Lowry acid, facilitating various acid-base reactions.

- Dual functionality as both an acid and a source of ammonium ions, making it particularly useful in fuel cell applications where both properties are beneficial .

Toxicity and Safety

ATFS is classified as a skin, eye, and respiratory irritant. Handling precautions include the use of personal protective equipment (PPE) such as gloves and safety glasses. The compound has not been identified as an endocrine disruptor or carcinogen based on current literature .

Case Study 1: Fuel Cell Performance Enhancement

ATFS serves as a cathode additive in Proton Exchange Membrane Fuel Cells (PEMFCs). By increasing the local concentration of oxygen near the platinum catalyst at the cathode, ATFS improves the kinetics of the oxygen reduction reaction (ORR), thereby enhancing fuel cell performance.

Case Study 2: PET Imaging Agents

Recent research explored the use of fluorinated ammonium salts, including derivatives of ATFS, as potential agents for Positron Emission Tomography (PET) imaging. These compounds demonstrated favorable distribution kinetics in vivo, indicating their potential for clinical applications in medical imaging .

Comparative Analysis with Related Compounds

The following table summarizes the properties and uses of ATFS compared to similar compounds:

| Compound Name | Formula | Unique Features | Applications |

|---|---|---|---|

| This compound | Strong Brønsted-Lowry acid; dual functionality | Fuel cells, catalysis | |

| Trifluoromethanesulfonic Acid | Strong superacid; used as a solvent and reagent | Organic synthesis | |

| Sodium Trifluoromethanesulfonate | Water-soluble salt; used in organic synthesis | Catalysis | |

| Potassium Trifluoromethanesulfonate | Similar applications as sodium salt but with different solubility properties | Organic synthesis |

特性

IUPAC Name |

azanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWDUGHMODRTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578805 | |

| Record name | Ammonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38542-94-8 | |

| Record name | Ammonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。